molecular formula C26H24N4O4 B11691103 N-{(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11691103
M. Wt: 456.5 g/mol
InChI Key: WRYFZFFPCQWUFA-VDWFRPMFSA-N
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Description

N-[(1Z)-1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a dimethylamino group, and a hydrazinecarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone intermediate. This intermediate is then reacted with 4-(dimethylamino)benzaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxole moiety and the hydrazinecarbonyl linkage play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-{(1Z)-1-[4-(Dimethylamino)phenyl]-3-[(2E)-2-{2-hydroxy-5-[(E)-1-naphthyldiazenyl]benzylidene}hydrazino]-3-oxoprop-1-en-2-yl}benzamide
  • N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-1,2,3-thiadiazole-4-carbohydrazide

Uniqueness

N-[(1Z)-1-{N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of a benzodioxole moiety and a hydrazinecarbonyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H24N4O4/c1-30(2)21-11-8-18(9-12-21)14-22(28-25(31)20-6-4-3-5-7-20)26(32)29-27-16-19-10-13-23-24(15-19)34-17-33-23/h3-16H,17H2,1-2H3,(H,28,31)(H,29,32)/b22-14-,27-16+

InChI Key

WRYFZFFPCQWUFA-VDWFRPMFSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)\NC(=O)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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